molecular formula C17H20N4O5 B6116850 ethyl {3,5-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate

ethyl {3,5-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate

Cat. No. B6116850
M. Wt: 360.4 g/mol
InChI Key: OOARRHHHGGLYMT-UHFFFAOYSA-N
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Description

Ethyl {3,5-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMNPY, and it belongs to the class of pyrazolones. DMNPY has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Scientific Research Applications

DMNPY has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DMNPY has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. DMNPY has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. In analytical chemistry, DMNPY has been used as a reagent for the determination of various metals, including copper, iron, and nickel.

Mechanism of Action

The mechanism of action of DMNPY is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX enzymes, DMNPY can reduce the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
DMNPY has been shown to possess anti-inflammatory, analgesic, and antipyretic properties in various animal models. In addition, DMNPY has been shown to exhibit low toxicity and good pharmacokinetic properties. DMNPY has also been investigated for its potential use as a fluorescent probe for the detection of metal ions, and it has been shown to exhibit high selectivity and sensitivity for certain metal ions.

Advantages and Limitations for Lab Experiments

DMNPY has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good pharmacokinetic properties. However, DMNPY also has some limitations, including its limited solubility in water and its potential to interfere with other assays that use COX inhibitors.

Future Directions

There are several future directions for the study of DMNPY. These include the investigation of its potential use as a fluorescent probe for the detection of other metal ions, the synthesis of new DMNPY derivatives with improved pharmacokinetic properties, and the investigation of its potential use in the treatment of other inflammatory conditions. Furthermore, the study of the mechanism of action of DMNPY could lead to the development of new COX inhibitors with improved efficacy and safety profiles.
Conclusion:
In conclusion, DMNPY is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNPY can be synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. DMNPY has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good pharmacokinetic properties. However, DMNPY also has some limitations, including its limited solubility in water and its potential to interfere with other assays that use COX inhibitors. The study of DMNPY has several future directions, including the investigation of its potential use as a fluorescent probe for the detection of other metal ions, the synthesis of new DMNPY derivatives with improved pharmacokinetic properties, and the investigation of its potential use in the treatment of other inflammatory conditions.

Synthesis Methods

DMNPY can be synthesized using different methods, and the most common method involves the condensation of ethyl acetoacetate with 4-nitrobenzoylacetone in the presence of ammonium acetate and ethanol. The resulting product is then treated with hydrazine hydrate to obtain DMNPY. Other methods of synthesis include the reaction of 3,5-dimethylpyrazole with 4-nitrobenzoyl chloride and ethyl acetate in the presence of triethylamine and the reaction of 3,5-dimethylpyrazole with 4-nitrobenzoylhydrazine in the presence of acetic acid.

properties

IUPAC Name

ethyl 2-[3,5-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5/c1-5-26-15(22)9-20-12(4)16(11(3)19-20)18-17(23)13-6-7-14(21(24)25)10(2)8-13/h6-8H,5,9H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOARRHHHGGLYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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